Ethyl 4-((4-((6-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, a phenylsulfonyl group, and a piperazine-1-carboxylate group . The presence of these groups suggests that this compound may have interesting chemical and biological properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through coupling reactions . For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield intermediate compounds . These intermediates can then be treated with appropriate reagents to introduce additional functional groups .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzo[d]thiazol-2-yl group, for example, is a heterocyclic compound that contains a sulfur atom and a nitrogen atom . The phenylsulfonyl group contains a sulfur atom double-bonded to two oxygen atoms, and the piperazine-1-carboxylate group contains a nitrogen-containing ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups it contains. For instance, the benzo[d]thiazol-2-yl group might undergo reactions typical of aromatic heterocycles . The phenylsulfonyl group could potentially participate in substitution reactions, and the piperazine-1-carboxylate group might undergo reactions involving the carbonyl group or the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the functional groups it contains. For example, the presence of the benzo[d]thiazol-2-yl group might influence the compound’s solubility, acidity/basicity, and reactivity . The phenylsulfonyl and piperazine-1-carboxylate groups could also contribute to the compound’s properties .Scientific Research Applications
Synthesis and Structural Analysis
- Ethyl 4-((4-((6-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate and similar compounds are synthesized through various chemical reactions, with studies providing detailed insights into their crystal structures and conformational behaviors. For instance, the crystal structure of a related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), was analyzed, showing the piperazine ring adopts a chair conformation, indicating the versatility in their structural conformations which could influence their biological activities (Faizi, Ahmad, & Golenya, 2016).
Antimicrobial Activity
- Research into the antimicrobial efficacy of derivatives showcases the potential of these compounds as antibacterial and antifungal agents. Specific derivatives have been synthesized and tested for their activity against various bacterial and fungal strains, demonstrating variable and modest activity. This suggests the potential utility of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Biological Activities Beyond Antimicrobial Properties
- Some derivatives exhibit a range of biological activities, including antimicrobial, antilipase, and antiurease activities, suggesting their potential in treating diseases or conditions associated with these enzymes. The diversity in activity profiles highlights the chemical versatility and the broad spectrum of pharmacological applications of these compounds (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Anticancer Potential
- The design and synthesis of thiazole-aminopiperidine hybrid analogues have shown promise as Mycobacterium tuberculosis GyrB inhibitors, with certain compounds exhibiting significant activity in vitro. This underscores the potential of these compounds in developing new treatments for tuberculosis, one of the leading infectious diseases worldwide (Jeankumar et al., 2013).
Future Directions
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the specific biological activity they exhibit . For instance, some thiazole derivatives have been found to show significant analgesic and anti-inflammatory activities .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their specific biological activity .
Properties
IUPAC Name |
ethyl 4-[4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6S2/c1-3-32-22(28)25-10-12-26(13-11-25)34(29,30)17-7-4-15(5-8-17)20(27)24-21-23-18-9-6-16(31-2)14-19(18)33-21/h4-9,14H,3,10-13H2,1-2H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHZWGITNDWQKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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